3-Bromo-2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
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Overview
Description
3-Bromo-2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a brominated pyridine ring, a sulfonylated piperidine moiety, and a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the core pyridine structure. The bromination of pyridine can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfonylation of the piperidine ring is usually carried out using sulfonyl chlorides in the presence of a base such as triethylamine. The final step involves the coupling of the chlorofluorophenyl group to the sulfonylated piperidine, which can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and sulfonylation steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of dehalogenated or partially reduced products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Bromo-2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Bromo-2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- 3-Fluoro-2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- 3-Iodo-2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
Uniqueness
3-Bromo-2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-bromo-2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClFN2O3S/c17-13-2-1-7-20-16(13)24-11-5-8-21(9-6-11)25(22,23)12-3-4-15(19)14(18)10-12/h1-4,7,10-11H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBYDGKTZUCANR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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